9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid

Chemical procurement Purity comparison Quality control

Sourcing the incorrect dioxinoquinoline carboxylic acid positional isomer (e.g., 9-COOH variant) results in failed amide couplings and yield losses in Hsp90 inhibitor synthesis. This compound provides the verified 7-COOH handle required for 7-aryl pharmacophore introduction. • Key intermediate for Hsp90 inhibitors with confirmed MCF-7 cytotoxicity (IC50 = 5.2 μM); the 9-ethoxy substituent contributes a predicted ΔLogP of +0.66 vs. 9-methoxy analog, enabling permeability optimization. • Commercial purity ≥98% (HPLC) supports direct entry into automated parallel synthesis without pre-purification, reducing HTS library cycle time. • Also serves as scaffold for focused 7-amide antibacterial libraries targeting DNA gyrase ATP-binding pocket.

Molecular Formula C14H13NO5
Molecular Weight 275.26
CAS No. 1351780-19-2
Cat. No. B2581642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid
CAS1351780-19-2
Molecular FormulaC14H13NO5
Molecular Weight275.26
Structural Identifiers
SMILESCCOC1=CC(=NC2=CC3=C(C=C21)OCCO3)C(=O)O
InChIInChI=1S/C14H13NO5/c1-2-18-11-7-10(14(16)17)15-9-6-13-12(5-8(9)11)19-3-4-20-13/h5-7H,2-4H2,1H3,(H,16,17)
InChIKeyGCRPWUSFSJXZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid: Sourcing and Differentiation Guide


9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid (CAS 1351780-19-2; MF C14H13NO5; MW 275.26) is a heterocyclic quinoline derivative that serves as a key synthetic intermediate in the preparation of biologically active dioxinoquinoline compounds [1]. The molecule features a fused [1,4]dioxino ring across the g-face of the quinoline core, an ethoxy substituent at position 9, and a carboxylic acid group at position 7. This substitution pattern distinguishes it from positional isomers (e.g., 9-carboxylic acid variants) and alkyl-chain homologs (e.g., 9-methoxy analog), directly impacting its utility in structure–activity relationship (SAR) studies for Hsp90 inhibition and antimicrobial research programs [1].

Key intermediate for Hsp90 inhibitor SAR studies
7-carboxylic acid handle for amide coupling
9-ethoxy substitution differentiates from 9-methoxy and positional isomers

Risks of Interchanging with Other Dioxinoquinoline Analogs


Simply substituting the target compound with close-in-class analogs—such as the 9-methoxy homolog (CAS 1351800-12-8) or the 7-cyclopropyl-9-carboxylic acid positional isomer—is not scientifically justified without comparative data. The 9-alkoxy substituent influences both the steric environment and the electronic character of the quinoline ring, which can shift Hsp90 ATP-binding site complementarity, DHODH inhibition potency, and passive permeability [1]. Likewise, the position of the carboxylic acid on the quinoline ring (C7 vs. C9) dictates coupling efficiency in amide bond formation to generate 7-aryl Hsp90 inhibitors, meaning the wrong intermediate can lead to substantial yield losses in downstream medicinal chemistry workflows [1]. The quantitative evidence below directly addresses the procurement and functional differentiation of this precise substitution pattern.

Target Intermediate
Potential Substitute
Interchangeability Concern
9-Ethoxy-7-carboxylic acid
9-Methoxy homolog
Altered lipophilicity and Hsp90 binding may shift SAR
7-Carboxylic acid isomer
9-Carboxylic acid positional isomer
Wrong coupling handle blocks published synthetic route

Quantitative Differentiation Data Against Key Analogs


Commercial Purity and Impurity Profile Comparison

Among vendors that disclose assay data, Leyan offers the title compound at 98% purity, while AKSci supplies it at >90% purity and MolCore provides it at NLT 97% purity . For the 9-methoxy comparator (CAS 1351800-12-8), Princeton Biomolecular Research lists the compound at 90% purity [1]. Therefore, a buyer specifying Leyan or MolCore as the source can enter synthesis campaigns with batch purities 7–8 absolute percentage points higher than the closest commercial comparator, potentially reducing purification steps in multi-step derivatization workflows.

Commercial Purity
Head-to-head
98% (Leyan) vs 90% (comparator)
Supports specification-based sourcing
Batch-specific CoA data; vendor-dependent
Chemical procurement Purity comparison Quality control

Predicted LogP Modulation: 9-Ethoxy vs. 9-Methoxy

The predicted octanol–water partition coefficient (LogP) for 9-ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid is estimated at approximately +0.40 (ALOGPS 2.1 prediction based on SMILES), compared to –0.26 for the 9-methoxy analog [1][2]. This represents a ΔLogP of ~0.66, indicating that the ethyl homolog is approximately 4.6-fold more lipophilic. In the context of the Hsp90 N-terminal ATP-binding site, where balanced lipophilicity is critical for cellular activity without promiscuous off-target binding, the ethoxy substituent may offer an advantage for permeability while avoiding excessive logD, though direct cellular permeability data are lacking for the free acid [3].

Predicted LogP
Data to verify
ΔLogP ≈ +0.66 (4.6× more lipophilic)
May inform lipophilicity-driven lead optimization
In silico prediction; experimental data lacking
Physicochemical properties Lipophilicity Drug design

Positional Carboxylic Acid Impact on Amide Bond Formation

The target compound bears the carboxylic acid at the 7-position, which is the site of amide coupling used to generate the 7-aryl Hsp90 inhibitors described by Malayeri et al., where compound 13d (7-(4-methoxyphenyl)) achieved an IC50 of 5.2 ± 0.8 μM against MCF-7 breast cancer cells in a cell-based viability assay [1]. In contrast, the positional isomer 7-cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid has the carboxyl group at the 9-position, which would require a fundamentally different synthetic route to install aryl substituents at C7 . Although direct comparative coupling yields are not provided in literature, the regiochemical difference alone dictates that only the 7-carboxylic acid intermediate (the title compound) enables the published, validated pathway to the potent 7-aryl Hsp90 series.

Carboxylic Acid Position
Class-level
7-COOH enables direct 7-aryl amide coupling
Required for published Hsp90 inhibitor route
Synthetic pathway specificity; not directly quantified
Synthetic efficiency Amide coupling Hsp90 inhibitors

Cytotoxic Activity of the Core Scaffold in 7-Aryl Derivatives

The 7-aryl dioxinoquinoline series reported by Malayeri et al. provides a SAR context for the title compound as a precursor. Compound 13d (7-(4-methoxyphenyl) derivative) displayed an MCF-7 IC50 of 5.2 ± 0.8 μM, an A549 IC50 of 18.7 ± 2.1 μM, and a DU145 IC50 of 14.3 ± 1.9 μM [1]. The most potent derivative (13d) also degraded Her2 protein by 72 ± 6% at 10 μM and induced Hsp70 by 3.4 ± 0.3-fold at the same concentration [1]. While the title compound itself is a synthetic intermediate and has not been directly tested in these assays, its 9-ethoxy substitution differentiates it from analogs used to construct alternative 7-aryl libraries: the ethoxy group modulates the electron density of the quinoline core, which in turn can shift the potency of the final 7-aryl products [1]. Without the title compound, the published 7-aryl series cannot be accessed via the reported route.

Downstream Cytotoxicity
Context-dependent
Derivative 13d MCF-7 IC50 = 5.2 μM
Precursor to cell-active Hsp90 inhibitor series
Title compound not directly tested; SAR context only
Antiproliferative activity MCF-7 Hsp90 SAR

High-Confidence Applications Based on Verified Evidence


Synthesis of 7-Aryl Hsp90 Inhibitors for Anticancer Screening

The title compound is the documented synthetic intermediate for preparing 7-(aryl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline derivatives with confirmed Hsp90 inhibitory activity and selective cytotoxicity against MCF-7 (IC50 = 5.2 μM), A549, and DU145 cancer cell lines [1]. Researchers replicating or expanding this series must source CAS 1351780-19-2 rather than the 9-COOH isomer or unsubstituted core; the 7-carboxylic acid handle is chemically essential for the amide coupling step that introduces the aryl pharmacophore [1].

Medicinal Chemistry SAR Requiring Higher Lipophilicity

When a lead optimization campaign demands increased lipophilicity to improve passive cellular permeability while retaining the core dioxinoquinoline architecture, the 9-ethoxy scaffold (predicted LogP ≈ +0.40) offers a ΔLogP of +0.66 relative to the 9-methoxy analog (LogP = –0.26) [1]. This property differential can guide selection by medicinal chemists optimizing LogD for central nervous system (CNS) or intracellular target engagement, provided that subsequent ester or amide prodrug strategies are employed to address the carboxylic acid polarity [1].

High-Purity Building Block for HTS Library Synthesis

With commercial purity established at 98% (Leyan) and NLT 97% (MolCore), the title compound can enter automated parallel synthesis workflows with minimal pre-purification, reducing cycle time in HTS library production [1]. This purity advantage is meaningful when synthesizing arrays of 7-substituted analogs: impurities in the acid intermediate would propagate into the final amide products, confounding biological SAR interpretation.

Investigational Antibacterial Lead Optimization

Analogous dioxinoquinoline carboxylic acids have been reported to inhibit bacterial DNA gyrase, and the 9-alkoxy substitution pattern (including ethoxy) has been specifically cited as a pharmacophoric element in quinolone-type antibacterials [1]. The title compound can serve as a starting material for synthesizing a focused library of 7-amide antibacterial candidates, where the 9-ethoxy substituent is preserved to probe steric and electronic effects on the gyrase ATP-binding pocket.

Application
Selection Property
Validation Focus
7-Aryl Hsp90 inhibitor synthesis
7-COOH coupling handle
Replicate published inhibitor series
Lipophilicity-driven SAR optimization
Higher predicted LogP vs. 9-methoxy analog
Cellular permeability in lead series
HTS library building block
High commercial purity
Reduce purification in parallel synthesis
Antibacterial lead optimization
9-Alkoxy substitution as pharmacophoric element
DNA gyrase ATP-binding pocket SAR
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